4-Methyl-N,N-dipropylpent-3-en-1-yn-1-amine
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Overview
Description
4-Methyl-N,N-dipropylpent-3-en-1-yn-1-amine is an organic compound with the molecular formula C12H21N. It is a tertiary amine characterized by the presence of a methyl group, two propyl groups, and a penten-ynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,N-dipropylpent-3-en-1-yn-1-amine typically involves the alkylation of dipropylamine with a suitable alkyne precursor. One common method is the reaction of dipropylamine with 4-methylpent-3-en-1-yne under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N,N-dipropylpent-3-en-1-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
4-Methyl-N,N-dipropylpent-3-en-1-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N,N-dipropylpent-3-en-1-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological pathways. The alkyne group may also participate in covalent bonding or electron transfer processes, affecting the compound’s reactivity and function.
Comparison with Similar Compounds
4-Methyl-N,N-dipropylpent-3-en-1-yn-1-amine can be compared with other similar compounds such as:
N,N-Dipropylpent-3-en-1-yn-1-amine: Lacks the methyl group, resulting in different reactivity and properties.
4-Methyl-N,N-diethylpent-3-en-1-yn-1-amine: Substitution of propyl groups with ethyl groups alters the compound’s steric and electronic characteristics.
4-Methyl-N,N-dipropylbut-3-en-1-yn-1-amine: Shorter carbon chain affects the compound’s physical and chemical properties.
Properties
CAS No. |
75162-84-4 |
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Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
4-methyl-N,N-dipropylpent-3-en-1-yn-1-amine |
InChI |
InChI=1S/C12H21N/c1-5-9-13(10-6-2)11-7-8-12(3)4/h8H,5-6,9-10H2,1-4H3 |
InChI Key |
CKSVDOPQCAMYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C#CC=C(C)C |
Origin of Product |
United States |
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